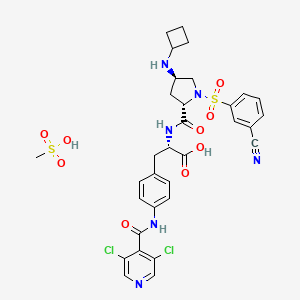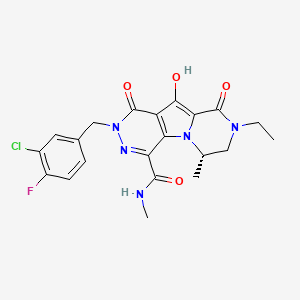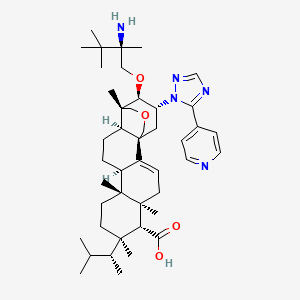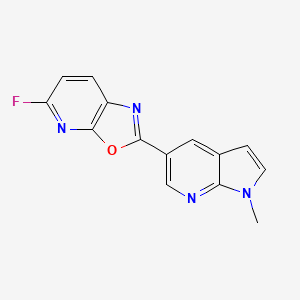![molecular formula C21H19N3O4S2 B609151 N-(1,3-benzothiazol-2-yl)-4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide CAS No. 1532593-30-8](/img/structure/B609151.png)
N-(1,3-benzothiazol-2-yl)-4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide
Übersicht
Beschreibung
Platelet-type 12-lipoxygenase (12-LO; ) catalyzes the formation of 12-HpETE from arachidonic acid. It has been found to be expressed in various tumor cells as well as pancreatic islets and can be activated by inflammatory cytokines. It has also been implicated in the modulation of hemostasis and thrombosis through its role in regulating platelet function. ML355 is a selective inhibitor of 12-LO with an IC50 value of 0.34 µM. It demonstrates greatly reduced potency for 15-LO-1, 15-LO-2, and 5-LO (IC50s = 9.7, >100, and >100 µM) and no inhibition of COX-1 and -2.2 In cell-based assays, ML355 has been shown to decrease calcium mobilization and thrombin receptor PAR4-induced platelet aggregation in patient-derived human platelets and to significantly inhibit arachidonic acid and calcium- ionophore-induced 12-HpETE synthesis in mouse BTC3 cells and human islets.
ML355 is a potent and selective inhibitor of human 12-lipoxygenase.
Wissenschaftliche Forschungsanwendungen
Inhibition of Thrombosis
ML355 is a selective inhibitor of 12(S)-lipoxygenase (12-LOX), and it has been used in research to inhibit thrombosis . It has been shown to efficiently inhibit thrombosis by targeting ML355 to the intended site of action, improving the pharmaceutical profile and harnessing the innate antithrombotic efficacy of the synthetic high-density lipoprotein (sHDL) carrier . ML355-sHDL exhibits more potent inhibition of thrombus formation in both small arterioles and larger arteries in mice without impairing the normal hemostasis in vivo .
Antiplatelet Drug
ML355 has been used as an antiplatelet drug . It has been loaded into synthetic high-density lipoproteins (sHDL) to efficiently inhibit thrombosis . The delivery of ML355 by sHDL targets the drug to the intended site of action, improving the pharmaceutical profile and harnessing the innate antithrombotic efficacy of the sHDL carrier .
Treatment of Nonalcoholic Steatohepatitis (NASH)
ML355 has been identified as a small molecule that can treat NASH by interrupting the arachidonate 12-lipoxygenase (ALOX12)–acetyl-CoA carboxylase 1 (ACC1) interaction . ML355 treatment effectively decreased ACC1 protein abundance, malonyl-CoA production, and protein malonylation in mouse .
Inhibition of Platelet Aggregation
ML355 has been shown to dose-dependently inhibit human platelet aggregation and 12-LOX oxylipin production . This makes it a potential therapeutic agent for conditions where platelet aggregation is a problem.
Wirkmechanismus
Target of Action
ML355 is a potent and selective inhibitor of 12-Lipoxygenase (12-LOX) with an IC50 of 0.34 μM . 12-LOX is predominantly expressed in human platelets and plays a crucial role in platelet activation processes .
Mode of Action
ML355 interacts with 12-LOX, blocking its activity. The main inhibitory effect of low doses of ML355 (1-20 µM) on thrombin-activated platelets is mediated by the decrease in reactive oxygen species level, whereas a high dose of ML355 (50 µM) causes cyclic adenosine monophosphate (cAMP) activation .
Biochemical Pathways
The inhibition of 12-LOX by ML355 affects the biochemical pathways involved in platelet activation. 12-LOX uses arachidonic acid released from the phospholipids as a substrate to form bioactive metabolites that regulate biological processes, such as integrin activation, vascular hypertension, and progression of certain types of cancer . These bioactive lipid products play a role in platelet activation, granule secretion, and clot retraction .
Result of Action
ML355 inhibits platelet aggregation without adverse side effects on hemostasis . It has been shown to inhibit thrombus formation in both small arterioles and larger arteries in mice without impairing normal hemostasis . At a 50 µM dose, ML355 blocked caspase-dependent apoptosis induced by Bcl-2 inhibitor ABT-737 .
Action Environment
The action of ML355 is influenced by the environment in which it is administered. For instance, the antiplatelet effects of ML355 can be reversed after exposure to high concentrations of thrombin in vitro . Furthermore, the cryo-EM structure shows ML355 binding to an allosteric site at the entrance to the active site of 12-LOX, suggesting that the binding and efficacy of ML355 may be influenced by the structural conformation of 12-LOX .
Eigenschaften
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4S2/c1-28-18-7-4-5-14(20(18)25)13-22-15-9-11-16(12-10-15)30(26,27)24-21-23-17-6-2-3-8-19(17)29-21/h2-12,22,25H,13H2,1H3,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWHBVKBNNRYMIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1O)CNC2=CC=C(C=C2)S(=O)(=O)NC3=NC4=CC=CC=C4S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzothiazol-2-yl)-4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide | |
CAS RN |
1532593-30-8 | |
| Record name | VLX-1005 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1532593308 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | VLX-1005 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JKU4XCC48Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary molecular target of ML355?
A1: ML355 specifically targets human 12-lipoxygenase (12-LOX), an enzyme involved in the metabolism of arachidonic acid into various bioactive lipid mediators. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Q2: How does ML355 interact with 12-LOX to exert its inhibitory effects?
A2: Recent cryo-electron microscopy studies revealed that ML355 binds to the active site of 12-LOX within a hexameric assembly. This binding interaction prevents arachidonic acid binding, thereby inhibiting the enzyme's catalytic activity. []
Q3: What are the downstream consequences of 12-LOX inhibition by ML355?
A3: ML355 effectively reduces the production of 12-hydroxyeicosatetraenoic acid (12-HETE), a key inflammatory mediator generated by 12-LOX. This inhibition of 12-HETE synthesis leads to a decrease in platelet activation, thrombus formation, and inflammatory responses. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Q4: Does ML355 affect other signaling pathways besides 12-LOX?
A4: Research suggests that ML355 might exert its effects on platelet function through both enzymatic and non-enzymatic mechanisms. Studies show ML355 can influence the phosphorylation of specific proteins within platelets, like protein kinase B, phosphoinositide 3-kinase, and extracellular signal-regulated kinase, independently of 12-HETE production. []
Q5: Are there any non-enzymatic roles of 12-LOX that ML355 might affect?
A5: Emerging evidence suggests a potential non-enzymatic role for 12-LOX in platelets, involving interactions with proteins like integrin β3, talin-1, Myh9, and ARP 2/3. ML355 appears to modulate the dynamics of these protein complexes, potentially contributing to its antiplatelet effects. []
Q6: What is the molecular formula and weight of ML355?
A6: ML355 has the molecular formula C21H19N3O4S2 and a molecular weight of 441.53 g/mol.
Q7: How do structural modifications of ML355 impact its activity and selectivity?
A7: Detailed SAR studies have demonstrated that the benzenesulfonamide and 2-hydroxy-3-methoxyphenyl moieties of ML355 are crucial for its potent and selective inhibition of 12-LOX. Modifications to these regions can significantly impact the compound's potency and selectivity profile. [, ]
Q8: What is the pharmacokinetic profile of ML355 in preclinical models?
A8: Studies in mice have shown that oral administration of ML355 achieves reasonable plasma drug levels, with sufficient exposure to exert antithrombotic effects. []
Q9: What in vitro assays have been used to evaluate the efficacy of ML355?
A9: ML355 efficacy has been extensively studied using in vitro assays like platelet aggregometry, calcium mobilization assays, and cell-based assays measuring inflammatory mediator release. These assays demonstrate the compound's potent antiplatelet and anti-inflammatory effects. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Q10: What animal models have been used to investigate the therapeutic potential of ML355?
A10: Various animal models have been employed to study ML355, including: * Thrombosis Models: FeCl3-induced carotid artery injury and laser-induced cremaster arteriole thrombosis models in mice. [, ] * Heparin-induced thrombocytopenia (HIT) Models: Humanized FcγRIIA transgenic mouse models. [, ] * Diabetes Models: Streptozotocin-induced diabetes models in mice, including humanized mice expressing human ALOX12. [, ]
Q11: What are the key findings from in vivo studies using ML355?
A11: In vivo studies have highlighted the following: * Antithrombotic Effects: ML355 effectively impairs thrombus formation, reduces vessel occlusion, and exhibits minimal impact on hemostasis in murine models. [, , ] * Efficacy in HIT: The compound shows promise in treating HIT by reducing thrombocytopenia, platelet activation, and thrombus formation in relevant mouse models. [, , ] * Potential in Diabetes: ML355 demonstrates the ability to delay hyperglycemia progression and protect against β-cell damage in specific preclinical models of diabetes. [, ]
Q12: Has ML355 been evaluated in clinical trials?
A12: Yes, ML355 has successfully completed a phase I clinical trial for heparin-induced thrombocytopenia and has received fast-track designation by the FDA. []
Q13: How does ML355 affect the oxylipin profile in different biological systems?
A13: Research indicates that ML355 can alter the balance of pro-inflammatory and anti-inflammatory oxylipins. For instance, in LPS-stimulated astrocyte cultures, ML355 shifted the oxylipin profile towards a less neurotoxic state. []
Q14: Is there a role for ML355 in modulating the immune response in diabetes?
A14: Studies suggest that ML355 might influence immune cell infiltration into pancreatic islets, potentially through modulation of chemokine receptor expression. This finding warrants further investigation into its immunomodulatory potential in the context of diabetes. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[3-[4-(Amino-cyclopentyl-phenylmethyl)piperidin-1-yl]propoxy]benzonitrile](/img/structure/B609070.png)
![4-(3-{4-[(R)-Amino(Cyclopentyl)phenylmethyl]piperidin-1-Yl}propoxy)benzonitrile](/img/structure/B609071.png)



![{5-Chloro-2-[(Pentabromobenzyl)carbamoyl]phenoxy}acetic Acid](/img/structure/B609080.png)







